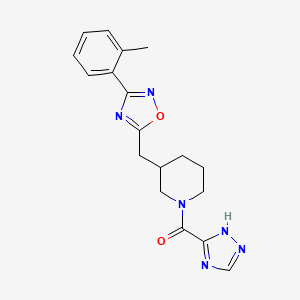![molecular formula C13H18N2 B2549616 (1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine CAS No. 2375249-05-9](/img/structure/B2549616.png)
(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine" is a chiral azabicyclic amine that is of interest in the field of drug discovery due to its structural complexity and potential biological activity. The azabicyclo[2.2.1]heptane core is a common motif in many biologically active compounds and is known for its rigid structure, which can be beneficial in drug design for achieving selective receptor binding .
Synthesis Analysis
The synthesis of azabicyclic amines, such as the one , often involves complex organic reactions. For instance, the synthesis of related 3-azabicyclo[3.2.0]heptanes has been achieved through a two-step process utilizing common chemicals like benzaldehyde, allylamine, and cinnamic acid, followed by intramolecular [2+2]-photochemical cyclization . Similarly, the synthesis of endo-7-azabicyclo[2.2.1]heptan-2-amine, a compound with a related structure, was accomplished through hydroboration, cyclization under Mitsunobu conditions, and reductive removal of N-substituents to yield the optically pure compound . These methods highlight the importance of stereochemistry and the use of protective groups in the synthesis of complex azabicyclic amines.
Molecular Structure Analysis
The molecular structure of azabicyclic amines is characterized by the presence of a nitrogen atom within the bicyclic framework, which can influence the compound's reactivity and interaction with biological targets. The amide group in related 7-azabicyclo[2.2.1]heptane amides has been found to be intrinsically nitrogen-pyramidal, with low rotational barriers in solution, indicating a degree of flexibility that could be important for binding to biological receptors .
Chemical Reactions Analysis
Azabicyclic amines can undergo various chemical reactions, which are essential for further functionalization and the development of novel compounds. For example, the [2+2]-photocycloaddition of N-benzylmaleimide to alkenes has been used to create functionalized 3-azabicyclo[3.2.0]heptanes, which can be transformed into bi- and tricyclic analogues of piperidine and other nitrogen-containing heterocycles . Additionally, the neighboring group participation by the 2-nitrogen in azabicyclic compounds facilitates nucleophilic substitution at other positions in the molecule, enabling the synthesis of a variety of substituted derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclic amines are influenced by their rigid bicyclic structure and the presence of nitrogen. These compounds typically exhibit high stereochemical stability and can possess unique electronic properties due to the nitrogen atom's lone pair of electrons. The nitrogen-pyramidalization and the low rotational barrier of the amide bond in related compounds suggest that "(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine" may also display similar characteristics, which could affect its solubility, stability, and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has demonstrated the synthesis of tris- and monoprotected derivatives with the 1-amino-3-azabicyclo hexane and heptane skeletons, achieved through intramolecular reductive cyclopropanation, followed by palladium-catalyzed hydrogenative deprotection. This methodology enables the preparation of enantiomerically pure compounds, highlighting the structural diversity accessible through the manipulation of azabicyclo skeletons (Gensini et al., 2002).
The asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions demonstrates the utility of azabicyclo compounds in constructing complex, chiral molecular structures. This work showcases the potential for creating asymmetric cycloadducts with high enantiomeric excess, essential for the development of novel pharmaceuticals (Waldmann & Braun, 1991).
Chemical Modifications and Functionalization
Studies on 7-substituted 2-azabicyclo heptanes as intermediates for synthesizing novel epibatidine analogues underline the significance of azabicyclo compounds in medicinal chemistry. The ability to perform nucleophilic substitution at the 7-position opens avenues for creating a range of structurally diverse analogues with potential therapeutic applications (Malpass & White, 2004).
The exploration of amide bond planarity in azabicyclo heptane amides, both in solid-state and solution, provides critical insights into the conformational preferences of these molecules. Understanding these structural nuances is vital for the design of bioactive molecules with enhanced efficacy and selectivity (Otani et al., 2003).
Advanced Applications in Drug Design and Synthesis
- The development of methodologies for synthesizing conformationally constrained amino acids and their incorporation into peptides illustrates the utility of azabicyclo compounds in drug design. Such approaches enable the creation of peptide mimics with predefined 3D structures, potentially leading to drugs with improved pharmacological profiles (Polyak & Lubell, 1998).
Propiedades
IUPAC Name |
(1R,4R,7R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2/t11-,12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVKNSFGRHNZJI-JHJVBQTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@H]1CN2CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2549534.png)
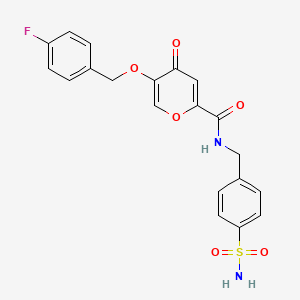
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)
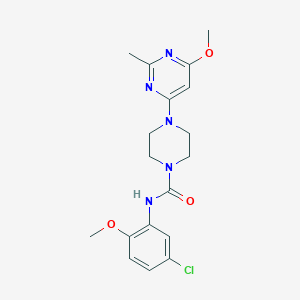
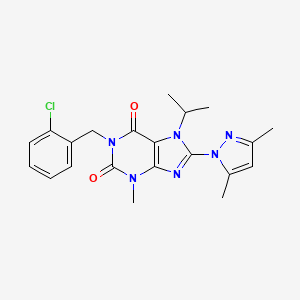
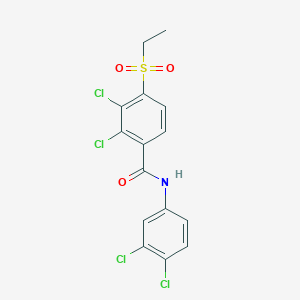
![3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B2549542.png)

![2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2549545.png)
![N-(3,4-dimethoxybenzyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2549548.png)

